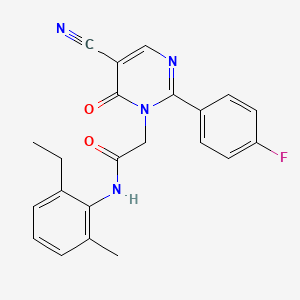

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Description

This compound is a pyrimidinone-based acetamide derivative characterized by a 5-cyano group and a 4-fluorophenyl substitution on the pyrimidinone core. The acetamide side chain is further substituted with a 2-ethyl-6-methylphenyl group, which enhances lipophilicity compared to simpler aryl analogs.

Properties

IUPAC Name |

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c1-3-15-6-4-5-14(2)20(15)26-19(28)13-27-21(16-7-9-18(23)10-8-16)25-12-17(11-24)22(27)29/h4-10,12H,3,13H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBJIISMWFKIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a pyrimidine derivative that has attracted considerable attention due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 334.38 g/mol

The compound features a pyrimidine core with a cyano group, a fluorophenyl moiety, and an acetamide functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The cyano group enhances lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may contribute to binding affinity through hydrophobic interactions. Upon entering cells, the compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.

Antitumor Activity

Research has indicated that compounds related to this structure exhibit significant antitumor properties. For instance:

- Case Study 1 : In vitro studies demonstrated that derivatives of pyrimidine compounds showed varying degrees of cytotoxicity against different cancer cell lines. The compound exhibited a GI (the concentration required to inhibit cell growth by 50%) of approximately 10.9 µM against MCF-7 breast cancer cells, indicating moderate effectiveness compared to standard chemotherapeutic agents like Doxorubicin (GI = 0.0428 µM) .

| Compound | GI (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.0428 ± 0.0082 | MCF-7 |

| Compound A | 10.9 ± 0.6 | MCF-7 |

| Compound B | 12.0 ± 0.8 | NCI-H460 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 2 : In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, the compound demonstrated significant activity against several bacterial strains, suggesting its potential use in treating infections .

Synthesis and Chemical Transformations

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the cyano and fluorophenyl groups via regioselective substitutions.

- Final acetamide formation through acylation reactions.

Control over reaction conditions such as temperature and solvent choice is critical for optimizing yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physical properties, and inferred biological implications of the target compound with analogous pyrimidinone-acetamide derivatives:

Key Structural and Functional Differences

Pyrimidinone Core Modifications: The target compound’s 5-cyano and 2-(4-fluorophenyl) groups distinguish it from analogs with thioether (e.g., 5.15, 5.6) or sulfonyl (e.g., ) linkages. Thioether-containing analogs (e.g., ) exhibit increased flexibility but lower oxidative stability compared to the target’s direct aryl substitution.

Dichlorophenyl (5.6) and phenoxy (5.15) substituents introduce distinct electronic profiles: Cl groups enhance electronegativity, while phenoxy enables π-system interactions .

Physical Properties :

- Higher melting points in dichlorophenyl analogs (5.6: 230–232°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to the target compound’s fluorophenyl and alkyl groups .

- Thioether analogs (e.g., 5.15: 224–226°C) demonstrate moderate thermal stability, likely due to weaker van der Waals interactions .

Biological Implications: Fluorine and cyano groups in the target compound may improve metabolic resistance compared to thioether or sulfonyl analogs, which are prone to enzymatic oxidation . Bulky aryl substituents (e.g., 2-ethyl-6-methylphenyl) could enhance target selectivity by reducing off-target binding, as seen in structurally related immunomodulators .

Research Findings and Inferences

- Synthetic Feasibility: Yields for thioether analogs (60–80% in ) suggest efficient synthetic routes for pyrimidinone-acetamides. The target compound’s synthesis may require specialized conditions due to its cyano and fluorophenyl groups.

- Crystallographic Insights : While the target compound lacks reported crystal data, related structures (e.g., ) show that fluorophenyl and acetamide groups influence dihedral angles, affecting molecular conformation and packing.

- Bioactivity Potential: Pyrimidinones with electron-withdrawing groups (e.g., CN, F) in exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.